2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride
Description
Chemical Structure: 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with an ethylamine moiety.
Properties
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQZDZHBNGVGX-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (R)-Tetrahydrofurfuryl Alcohol
The chiral pool approach leverages (R)-tetrahydrofurfuryl alcohol as a stereochemical starting material. The alcohol is converted to the target amine via a two-step process:
Oxidation to (R)-Tetrahydrofurfuryl Aldehyde :
Controlled oxidation using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate. Alternative methods employ Swern oxidation or TEMPO-mediated protocols to minimize over-oxidation.Reductive Amination :
The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to form the primary amine. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt.
Reaction Scheme:
(R)-Tetrahydrofurfuryl alcohol → (R)-Tetrahydrofurfuryl aldehyde → this compound
Yield Optimization :
Asymmetric Hydrogenation of Enamine Precursors
Asymmetric catalysis offers enantioselective synthesis without chiral starting materials. A prochiral enamine substrate, such as 2-(oxolan-2-ylidene)ethan-1-amine, undergoes hydrogenation using a chiral Rhodium-DuPhos catalyst.
Key Conditions:
- Pressure: 50 psi H₂
- Temperature: 25°C
- Solvent: Ethanol/water (9:1)
- Catalyst Loading: 0.5 mol%
Performance Metrics :
This method avoids stoichiometric chiral auxiliaries but requires high-purity gaseous H₂ and specialized catalysts.
Resolution of Racemic Mixtures
Racemic 2-[(2R/S)-oxolan-2-yl]ethan-1-amine is resolved using L-tartaric acid as a chiral resolving agent. The diastereomeric salts are separated via fractional crystallization, with the (R)-enantiomer preferentially crystallizing from ethanol.
Process Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Crystallization Temp | 4°C |
| ee After Resolution | 99% |
| Overall Yield | 62% |
This method is cost-effective for small-scale production but suffers from moderate yields due to solubility limitations.
Critical Analysis of Methodologies
Cost and Scalability
Chiral Pool Synthesis :
Ideal for industrial-scale production due to low catalyst costs and high yields. However, (R)-tetrahydrofurfuryl alcohol is priced at $320–$450/kg, making feedstock costs significant.Asymmetric Hydrogenation :
Catalyst recycling remains a challenge, though immobilized Rh-DuPhos systems achieve 5–7 reuse cycles without ee loss.Racemic Resolution :
Limited to batch processing but advantageous for low-volume, high-purity demands.
Stereochemical Integrity
Post-synthesis analysis via chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) confirms configuration retention. All methods maintain >98% (R)-enantiomer purity after optimization.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors for reductive amination reduces reaction time from 12 hours (batch) to 45 minutes. A tubular reactor with immobilized NaBH₃CN achieves 93% yield at 50°C.
Purification Techniques
- Crystallization :
Ethanol/ethyl acetate mixtures (1:3) yield needle-shaped crystals with 99.5% purity. - Chromatography :
Silica gel chromatography (ethyl acetate/methanol 95:5) resolves residual aldehyde impurities but is less cost-effective.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows 99.8% purity with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different chemical and pharmaceutical applications .
Scientific Research Applications
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
- Molecular Formula: C₁₁H₁₈ClNO₂
- Key Features : Contains a dimethoxy-substituted phenyl ring instead of the oxolane group.
- However, the lack of a chiral center reduces stereochemical specificity .
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P, 1c)
Heterocyclic Analogues
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₁ClN₂O
- Key Features : Isoxazole ring replaces oxolane, introducing nitrogen and oxygen within the heterocycle.
- Comparison: The isoxazole’s electron-deficient nature may alter electronic interactions with biological targets.
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO₂
- Key Features : Ethoxy and methoxy groups on a chiral benzylic amine.
- Comparison : The aromatic ethoxyphenyl group and additional methoxy substituent create distinct electronic effects compared to the oxolane system. The stereochemistry at the benzylic position may mimic the (2R)-configuration of the oxolane compound in receptor binding .
Aliphatic and Bulky Substituents
2-(1-Adamantyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₂₂ClN
- Key Features : Adamantane group provides extreme rigidity and lipophilicity.
- Comparison : The adamantane moiety significantly increases molecular weight (215.76 g/mol) and hydrophobicity, likely enhancing blood-brain barrier penetration but reducing solubility in polar solvents compared to the oxolane derivative .
2-(4-Phenylcyclohexyl)ethan-1-amine Hydrochloride
Physicochemical and Functional Comparison Table
Biological Activity
2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride, also known as 2-(oxolan-2-yl)ethan-1-amine hydrochloride, is a chemical compound characterized by its unique oxolane (tetrahydrofuran) structure. It has a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol. This compound typically appears as a white powder and is soluble in water due to the presence of the amine and hydrochloride functional groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For instance, it may interact with amine receptors, influencing neurotransmitter release and signaling pathways, which can have implications for its potential use in drug development and therapeutic applications .
Potential Therapeutic Applications
Research has indicated that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
- Anticancer Activity : The compound's unique stereochemistry may impart distinct biological properties that could be beneficial in cancer treatment. Its ability to modulate cellular pathways could lead to the development of novel anticancer agents .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific oxolane configuration, which may impart distinct biological properties compared to similar compounds. Below is a comparison table highlighting its characteristics against related compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-(Tetrahydrofuran-2-yl)methanamine | 21801-94-5 | 1.00 | Directly related to tetrahydrofuran structure |
| (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride | 7175-80-6 | 0.96 | Hydrochloride form enhances solubility |
| 1-(Tetrahydrofuran-2-yl)ethanamine | 92071-57-3 | 0.86 | Slightly different chain length affecting properties |
| 2-(Aminomethyl)tetrahydropyran | 6628-83-7 | 0.89 | Contains a pyran ring instead of oxolane |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of oxolane compounds showed significant antimicrobial effects against various pathogens, suggesting that further exploration of this compound could yield promising results for antibiotic development .
- Cancer Research : In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, prompting further investigation into the potential anticancer properties of this compound .
- Neurotransmitter Modulation : Research into the interaction of similar amines with neurotransmitter systems suggests that this compound may influence serotonin or dopamine pathways, which could have implications for treating neurological disorders .
Q & A
Q. Basic Characterization :
- NMR spectroscopy : H and C NMR confirm structural integrity, with oxolane ring protons resonating at δ 3.5–4.0 ppm and amine protons at δ 1.5–2.5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) determines purity (>95%) .
Q. Advanced Techniques :
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) and detects trace impurities .
How does the stereochemistry of the oxolane ring influence biological activity, and what assays validate receptor interactions?
Basic SAR :
The (2R)-oxolane configuration enhances binding to aminergic receptors (e.g., serotonin 5-HT) due to spatial compatibility with hydrophobic receptor pockets .
Q. Advanced Assays :
- Radioligand binding : Competes with H-8-OH-DPAT for 5-HT receptors (IC < 100 nM) .
- β-arrestin recruitment : Biased agonism is quantified using luciferase-based assays to differentiate G-protein vs. β-arrestin signaling .
How should researchers resolve discrepancies in reported biological activity data for this compound?
Q. Methodological Approach :
- Standardize assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter potency. Use validated protocols from peer-reviewed studies .
- Metabolic stability testing : Hepatic microsome assays identify metabolites that may interfere with activity measurements .
- Cross-study validation : Compare results with structurally related compounds (e.g., 2C-D derivatives) to identify trends in SAR .
What computational tools predict the pharmacokinetic properties of this compound?
Q. Advanced Modeling :
- Molecular docking (AutoDock Vina) : Predicts binding modes to target receptors, validated by mutagenesis studies .
- ADMET prediction (SwissADME) : Estimates logP (1.2), BBB permeability (+), and CYP450 inhibition risks .
- MD simulations (GROMACS) : Assesses compound stability in lipid bilayers, informing blood-brain barrier penetration strategies .
What strategies mitigate oxidation or degradation during storage and handling?
Q. Basic Stability :
- Storage : -20°C under argon, with desiccants to prevent HCl salt hydrolysis .
- Light sensitivity : Amber vials reduce photooxidation of the oxolane ring .
Q. Advanced Analysis :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Stabilizers : Co-formulation with antioxidants (e.g., BHT) in aqueous buffers extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
